molecular formula C18H18ClN3O2 B5751581 N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

Cat. No. B5751581
M. Wt: 343.8 g/mol
InChI Key: LIVQOXDHAOMCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, commonly known as CPBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPBU is a urea derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of CPBU is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, CPBU has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
CPBU has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to decrease blood glucose levels in diabetic mice, as well as to reduce body weight and fat mass in obese mice. Additionally, CPBU has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPBU for laboratory experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one of the main limitations of CPBU is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on CPBU. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPBU and to identify potential therapeutic targets for its use. Finally, more research is needed to evaluate the safety and efficacy of CPBU in human clinical trials.

Synthesis Methods

CPBU can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-(2-oxo-1-pyrrolidinyl)benzylisocyanate. The reaction is typically carried out under controlled conditions, such as in the presence of a catalyst or at a specific temperature and pressure.

Scientific Research Applications

CPBU has been extensively studied for its potential applications in the field of medicinal chemistry and drug development. It has been shown to have antitumor activity, as well as potential therapeutic effects in the treatment of diabetes, obesity, and other metabolic disorders.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-3-1-4-15(11-14)21-18(24)20-12-13-6-8-16(9-7-13)22-10-2-5-17(22)23/h1,3-4,6-9,11H,2,5,10,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVQOXDHAOMCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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